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Compound Name: Lithium bis-trimethylsilyl amide

Cat. No.: B15339523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lithium bis(trimethylsilyl)amide (LiHMDS), with the chemical formula LiN(Si(CH₃)₃)₂, is a

sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis. Beyond its

role in deprotonation reactions, LiHMDS is a critical reagent in organometallic chemistry, where

it serves as a bulky anionic ligand to synthesize a diverse array of metal complexes. The

resulting metal bis(trimethylsilyl)amide compounds are often soluble in nonpolar organic

solvents, enhancing their reactivity compared to traditional metal halides.[1][2][3] The steric

bulk of the bis(trimethylsilyl)amide ligand, often abbreviated as HMDS or N(SiMe₃)₂, plays a

crucial role in stabilizing low-coordinate metal centers, leading to discrete and highly reactive

monomeric or dimeric complexes.[1][2][3][4]

These organometallic complexes are valuable as precursors for the synthesis of more intricate

coordination compounds, as catalysts in various organic transformations, and in the

development of advanced materials.[1] This document provides detailed application notes and

experimental protocols for the use of LiHMDS as a ligand in the synthesis of organometallic

complexes.

Applications of LiHMDS in Organometallic
Synthesis
The primary application of LiHMDS in this context is the synthesis of metal

bis(trimethylsilyl)amide complexes through salt metathesis reactions.[1][2][3] This general
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method involves the reaction of a metal halide with LiHMDS, leading to the formation of the

corresponding metal amide and lithium halide, which typically precipitates from the reaction

mixture.

General Reaction Scheme: MXn + n LiN(SiMe₃)₂ → M[N(SiMe₃)₂]n + n LiX (where X = Cl, Br, I)

This straightforward approach has been successfully applied to a wide range of metals,

including those from the p-block, d-block (transition metals), and f-block (lanthanides and

actinides).[1][3]

Key advantages of using LiHMDS to form metal amide complexes include:

Enhanced Solubility: The lipophilic nature of the trimethylsilyl groups imparts solubility in

nonpolar organic solvents such as hexane, toluene, and ethers, facilitating reactions in a

homogeneous phase.[1][2]

Steric Protection: The significant steric hindrance provided by the bulky ligands can prevent

oligomerization, leading to the formation of monomeric or dimeric complexes with low

coordination numbers.[1][2] This steric shielding also enhances the reactivity of the metal

center.

Versatile Precursors: Metal bis(trimethylsilyl)amide complexes are excellent starting

materials for the synthesis of other organometallic compounds through reactions with protic

ligand precursors.[2]

Quantitative Data: Structural and Spectroscopic
Properties
The structural parameters of metal bis(trimethylsilyl)amide complexes are of significant interest

as they provide insights into the bonding and reactivity of these compounds. Below is a

summary of selected bond lengths and angles for various metal centers coordinated to the

HMDS ligand.
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Metal
Center

Complex
M-N Bond
Length (Å)

N-M-N Bond
Angle (°)

Si-N-Si
Bond Angle
(°)

Reference(s
)

Iron (II)

[Fe{N(SiMe₃)

₂}₂]

(monomer,

gas phase)

1.84(2) 180 130 [5]

Cobalt (II)

[Co{N(SiMe₃)

₂}₂]

(monomer,

gas phase)

1.84(2) 180 ~130 [5]

Manganese

(II)

[Mn{N(SiMe₃)

₂}₂]

(monomer,

gas phase)

1.95(2) 180 ~130 [5]

Nickel (II)

[K]

[Ni{N(SiMe₃)₂

}₃]

avg. 1.931(2) ~120 - [6]

Phosphorus

(III)
P[N(SiMe₃)₂]₃ avg. 1.710(2) 106.1 - 106.4 124.9 - 125.1 [7]

Arsenic (III)
As[N(SiMe₃)₂]

₃
avg. 1.910(3) 102.9 - 105.3 121.7 - 122.9 [7]

Antimony (III)
Sb[N(SiMe₃)₂

]₃
2.100(5) 103.42 118.0 [7]

Thulium (III)
[Tm{N(SiiPr₃)

₂}₂(TEMPO)]
avg. 2.284(2) 125.64(7) - [8]

Ytterbium (III)
[Yb{N(SiiPr₃)₂

}₂(TEMPO)]
avg. 2.268(4) 125.69(10) - [8]

Spectroscopic techniques are essential for the characterization of these complexes.
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Technique
Key Features and
Representative Data

Reference(s)

¹H NMR

The trimethylsilyl groups of the

HMDS ligand typically give rise

to a sharp singlet in the range

of δ 0.0 - 0.5 ppm in

diamagnetic complexes. In

paramagnetic complexes,

these signals can be

significantly shifted and

broadened. For example, in

the paramagnetic complex

[K(THF)₂][Ni{N(SiMe₃)₂}₃], the

SiMe₃ protons appear at δ

10.70 ppm (in C₆D₆).

[6][9]

¹³C NMR

The methyl carbons of the

SiMe₃ groups are typically

observed in the range of δ 2.0

- 8.0 ppm in diamagnetic

complexes.

[10]

⁷Li NMR

This technique is useful for

studying the aggregation state

of lithium-containing species in

solution. The chemical shift

and multiplicity can provide

information about the

coordination environment of

the lithium cation.

[9][11][12]

IR Spectroscopy The Si-N-Si stretching

vibrations are characteristic of

the HMDS ligand and typically

appear in the region of 900-

1000 cm⁻¹. Other important

bands include the Si-C and C-

[6]
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H stretching and bending

modes.

Experimental Protocols
General Considerations for Handling Air- and Moisture-Sensitive Compounds:

Organometallic complexes, particularly those with low coordination numbers and those of the

early transition metals and lanthanides, are often pyrophoric and extremely sensitive to air and

moisture.[13] All manipulations should be performed under an inert atmosphere (e.g., argon or

nitrogen) using standard Schlenk line or glovebox techniques.[13][14] Solvents must be

rigorously dried and deoxygenated prior to use.

Protocol 1: Synthesis of
Tris[bis(trimethylsilyl)amido]lanthanide(III) Complexes
(Ln[N(SiMe₃)₂]₃)
This protocol is a general procedure for the synthesis of homoleptic lanthanide(III)

bis(trimethylsilyl)amide complexes.[1][3][15]

Materials:

Anhydrous lanthanide(III) chloride (LnCl₃) (e.g., NdCl₃, SmCl₃, EuCl₃)

Lithium bis(trimethylsilyl)amide (LiHMDS)

Anhydrous tetrahydrofuran (THF)

Anhydrous toluene

Schlenk flask and other appropriate glassware

Inert atmosphere (argon or nitrogen)

Procedure:
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Reaction Setup: In a glovebox, add anhydrous LnCl₃ (1.0 eq) and a magnetic stir bar to a

Schlenk flask. Seal the flask and transfer it to a Schlenk line.

Addition of LiHMDS: Under a positive pressure of inert gas, add anhydrous THF to the flask

to create a slurry. In a separate Schlenk flask, dissolve LiHMDS (3.0 eq) in anhydrous THF.

Reaction: Slowly add the LiHMDS solution to the stirred LnCl₃ slurry at room temperature.

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-

24 hours. The reaction progress can be monitored by the disappearance of the insoluble

LnCl₃.

Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the THF under vacuum.

Extraction and Filtration: In a glovebox, add anhydrous toluene to the solid residue to

dissolve the product. The by-product, lithium chloride (LiCl), is insoluble in toluene. Stir the

mixture for 30 minutes.

Filter the mixture through a cannula fitted with a filter frit or through a sintered glass funnel to

remove the precipitated LiCl.

Purification: Remove the toluene from the filtrate under vacuum to yield the crude

Ln[N(SiMe₃)₂]₃ complex. The product can be further purified by sublimation or

recrystallization from a minimal amount of hot hexane or toluene.

Protocol 2: Synthesis of THF-Free
Bis[bis(trimethylsilyl)amido]iron(II) (Fe[N(SiMe₃)₂]₂)
This protocol describes the synthesis of a THF-free iron(II) amide complex, which is a valuable

precursor in iron chemistry.[2][16] This procedure avoids the use of THF to prevent its

coordination to the final product.

Materials:

Anhydrous iron(II) bromide (FeBr₂)
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Lithium bis(trimethylsilyl)amide (LiHMDS)

Anhydrous diethyl ether (Et₂O)

Anhydrous pentane

Schlenk flask and other appropriate glassware

Inert atmosphere (argon or nitrogen)

Procedure:

Reaction Setup: In a glovebox, suspend anhydrous FeBr₂ (1.0 eq) in anhydrous diethyl ether

in a Schlenk flask equipped with a magnetic stir bar.

Addition of LiHMDS: In a separate flask, dissolve LiHMDS (2.0 eq) in anhydrous diethyl

ether.

Reaction: Cool the FeBr₂ suspension to -78 °C (dry ice/acetone bath). Slowly add the

LiHMDS solution to the stirred suspension. After the addition is complete, allow the reaction

mixture to warm slowly to room temperature and stir overnight.

Filtration: Filter the reaction mixture to remove the precipitated lithium bromide (LiBr).

Solvent Removal: Remove the diethyl ether from the filtrate under vacuum to yield a solid

residue.

Extraction: Extract the residue with anhydrous pentane.

Filtration and Crystallization: Filter the pentane solution to remove any remaining insoluble

impurities. Concentrate the filtrate and cool to -35 °C to induce crystallization of the product.

Isolation: Isolate the crystalline product by decanting the supernatant and drying the crystals

under vacuum.

Visualizations
Experimental Workflow for Organometallic Synthesis
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The following diagram illustrates a typical workflow for the synthesis of air-sensitive

organometallic complexes using a glovebox and Schlenk line.
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Start

Click to download full resolution via product page

Caption: General workflow for the synthesis of air-sensitive organometallic complexes.

LiHMDS in Salt Metathesis Reaction
This diagram illustrates the fundamental salt metathesis reaction for the synthesis of a generic

metal bis(trimethylsilyl)amide complex.
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Caption: Salt metathesis reaction using LiHMDS to form a metal amide complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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